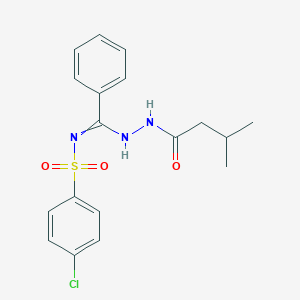
N'-(4-chlorophenyl)sulfonyl-N-(3-methylbutanoylamino)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)sulfonyl-N-(3-methylbutanoylamino)benzenecarboximidamide, also known as N-(4-chlorophenyl)sulfonyl-3-methylbutyramide (CSMB), is a chemical compound that has gained attention in the scientific community for its potential use in medical research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of CSMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. CSMB has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation. In addition, CSMB has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CSMB has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CSMB can inhibit the growth of cancer cells and reduce inflammation. In addition, CSMB has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of CSMB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CSMB in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal models. In addition, CSMB has been shown to have a number of potential therapeutic applications, which makes it an attractive compound for medical research. However, there are also limitations to using CSMB in lab experiments. For example, the synthesis process can be challenging, and the yield is not always consistent. In addition, the mechanism of action of CSMB is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for CSMB research. One area of interest is the development of new synthesis methods that can improve the yield and consistency of the compound. In addition, further studies are needed to fully understand the mechanism of action of CSMB and its potential therapeutic applications. Finally, there is a need for more in vivo studies to determine the safety and efficacy of CSMB in animal models and humans.
Conclusion:
In conclusion, CSMB is a chemical compound that has gained attention in the scientific community for its potential use in medical research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CSMB research have been explored in this paper. While there is still much to be learned about this compound, the potential therapeutic applications make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of CSMB has been achieved through several methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbutyramide in the presence of base and solvent. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbutyric acid in the presence of a coupling agent. The yield of the synthesis process has been reported to be around 50-70%.
Aplicaciones Científicas De Investigación
CSMB has been studied for its potential use in various medical research fields, including cancer treatment, inflammation, and neuroprotection. Studies have shown that CSMB can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. In addition, CSMB has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H20ClN3O3S |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
N//'-(4-chlorophenyl)sulfonyl-N-(3-methylbutanoylamino)benzenecarboximidamide |
InChI |
InChI=1S/C18H20ClN3O3S/c1-13(2)12-17(23)20-21-18(14-6-4-3-5-7-14)22-26(24,25)16-10-8-15(19)9-11-16/h3-11,13H,12H2,1-2H3,(H,20,23)(H,21,22) |
Clave InChI |
HBNIBFDYHLTNSI-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)CC(=O)NN/C(=N/S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
SMILES |
CC(C)CC(=O)NNC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(=O)NNC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)



![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)

